![molecular formula C18H23N3O2S B5679113 3-(1,3-benzodioxol-5-ylmethyl)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidine](/img/structure/B5679113.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as cyclization and condensation processes, often catalyzed by specific metal ions like manganese(II) to yield thiadiazole derivatives. For instance, compounds with a thiadiazole core are synthesized using manganese(II) catalyzed reactions, leading to various derivatives through the loss of H2O or H2S in specific conditions (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been thoroughly analyzed using techniques such as X-ray diffraction, revealing stabilized structures through intramolecular and intermolecular hydrogen bonding. The geometry optimization and comparison with single crystal X-ray data provide detailed insights into the compounds' stability and electron transitions (Dani et al., 2013).
Chemical Reactions and Properties
Compounds containing the thiadiazole moiety undergo various chemical reactions, including dithiocarboxylation and subsequent rearrangements to yield complex derivatives. These reactions often result in the formation of stable, intensely colored metal complexes, indicating the thiadiazole's reactivity and potential for further chemical modifications (Majumder et al., 1990).
Physical Properties Analysis
The physical properties of thiadiazole derivatives can be significantly influenced by their molecular organization, as seen in their behavior within lipid bilayers and their fluorescence characteristics in response to different environments. These aspects highlight the compounds' potential for bioactive applications, demonstrating their interactions with biological membranes and aggregation-induced fluorescence effects (Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives encompass a range of biological activities, from antimicrobial to anticancer potentials. These compounds exhibit significant bioactivity, underscoring the importance of the thiadiazole scaffold in medicinal chemistry and its role in designing new therapeutic agents (Tehranchian et al., 2005).
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-5-ethyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-16-19-20-17(24-16)21-8-4-7-18(2,11-21)10-13-5-6-14-15(9-13)23-12-22-14/h5-6,9H,3-4,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWDFQDQHMFEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylpiperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.